molecular formula C21H15BrN2O2 B15020877 4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B15020877
M. Wt: 407.3 g/mol
InChI Key: RYAIBJVNQUAOQU-UHFFFAOYSA-N
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Description

4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of bromophenyl, benzoxazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, the reaction involves the condensation of 4-bromobenzaldehyde with 2-amino-5-methylbenzoxazole in the presence of a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol stands out due to its combination of bromophenyl, benzoxazole, and phenol groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(4-bromophenyl)methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H15BrN2O2/c1-13-2-9-20-18(10-13)24-21(26-20)17-11-16(7-8-19(17)25)23-12-14-3-5-15(22)6-4-14/h2-12,25H,1H3

InChI Key

RYAIBJVNQUAOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)Br)O

Origin of Product

United States

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